4-pyridin-1-ium-1-ylbutane-1-sulfonate;sulfuric acid
Description
Chemical Identity and Nomenclature
1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate possesses a well-defined chemical identity characterized by multiple nomenclature systems and structural representations. The compound is officially registered under the Chemical Abstracts Service number 827320-61-6. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is designated as hydrogen sulfate;4-pyridin-1-ium-1-ylbutane-1-sulfonic acid.
The molecular formula C9H15NO7S2 reflects the compound's composition, indicating the presence of nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, seven oxygen atoms, and two sulfur atoms. The molecular weight is precisely calculated at 313.35 grams per mole. The compound's structure incorporates a pyridinium ring system connected to a four-carbon chain terminating in a sulfonate group, paired with a hydrogen sulfate counterion.
Alternative nomenclature includes several synonyms that reflect different naming conventions and chemical databases. The compound is also known as Pyridinium, 1-(4-sulfobutyl)-, sulfate (1:1), N-butylsulfonate pyridinium hydrogen sulfate, and 1-(4-Sulfobutyl)pyridinium hydrogen sulfate. The MDL number MFCD30187696 provides additional identification in chemical databases.
The structural representation can be expressed through the SMILES notation as C1=CC=N+CCCCS(=O)(=O)O.OS(=O)(=O)[O-]. This notation clearly illustrates the charged nature of the compound, with the positively charged pyridinium nitrogen and the negatively charged hydrogen sulfate anion. The compound exists as a zwitterionic system where the internal sulfonate group balances part of the positive charge on the pyridinium ring.
Historical Development and Discovery
The development of 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate emerged from broader research into pyridinium-based ionic liquids and their synthetic methodologies. The compound's synthesis follows established protocols for creating sulfobutyl-substituted pyridinium derivatives through nucleophilic substitution reactions. Research published in 2023 detailed a systematic three-step synthetic procedure that demonstrates the controlled formation of this specific ionic liquid.
The synthetic pathway begins with the nucleophilic substitution reaction between pyridine and 1,4-butane sultone, conducted at 40 degrees Celsius for six hours. This initial step produces 4-(pyridinium-1-yl)butane-1-sulfonate zwitterion as an intermediate product. The resulting solid undergoes protonation using hydrochloric acid in the second step. The final transformation involves the reaction of 1-(4-sulfobutyl)pyridinium chloride with zinc chloride salt, though this particular variant produces the chlorozincate form rather than the hydrogen sulfate form.
The historical context of this compound's development aligns with the broader expansion of ionic liquid research that intensified during the late twentieth and early twenty-first centuries. Pyridinium-based ionic liquids gained prominence due to their unique solvent properties and thermal stability characteristics. The specific development of sulfobutyl-substituted variants represents an evolution toward more specialized ionic liquids with tailored properties for specific applications.
Documentation in chemical databases indicates that the compound was first catalogued in major chemical repositories around 2008. The systematic study of its properties and potential applications has continued to evolve, with recent research focusing on optimization of synthetic conditions and characterization of its thermophysical properties. The compound's inclusion in various commercial chemical catalogs reflects its growing importance in research and potential industrial applications.
Position Within Sulfobutyl-Pyridinium Compound Class
1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate occupies a distinctive position within the broader class of sulfobutyl-pyridinium compounds, representing a specific combination of structural features that define its chemical behavior and applications. The sulfobutyl-pyridinium class encompasses ionic liquids characterized by pyridinium cations bearing sulfobutyl substituents, creating compounds with unique properties derived from both the aromatic pyridinium core and the aliphatic sulfonate chain.
The pyridinium-based ionic liquid family demonstrates remarkable structural diversity through variations in alkyl chain length, substitution patterns, and anion selection. Within this family, sulfobutyl-substituted variants represent a specialized subset designed to achieve specific solubility and stability characteristics. The four-carbon chain length in 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate positions it as an intermediate member, offering balanced properties between shorter and longer chain analogues.
Comparative analysis with related compounds reveals the significance of the hydrogen sulfate anion in determining the compound's overall properties. While other sulfobutyl-pyridinium derivatives may incorporate different anions such as chlorozincate or tetrafluoroborate, the hydrogen sulfate variant offers distinct characteristics in terms of hydrogen bonding capability and ionic conductivity. The presence of the hydrogen sulfate anion contributes to the compound's ability to participate in extensive hydrogen bonding networks, influencing its physical properties and potential applications.
The structural positioning within the pyridinium ionic liquid class also reflects the compound's potential for molecular design modifications. The pyridine ring system provides opportunities for additional substitution, while the sulfobutyl chain offers a site for functional group incorporation or chain length adjustment. This modular nature has made sulfobutyl-pyridinium compounds attractive for applications requiring tailored solvent properties.
Research into pyridinium-based ionic liquids has demonstrated that these compounds exhibit unique solvent properties due to their ionic nature and adjustable structure. The ability to dissolve both polar and nonpolar substances stems from the presence of distinct polar and nonpolar regions within the ionic liquid structure. For 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate, the pyridinium ring provides aromatic character and positive charge localization, while the sulfobutyl chain contributes hydrophilic character through the sulfonate group.
The thermal stability characteristics of pyridinium-based ionic liquids position this compound class as valuable alternatives to conventional organic solvents in high-temperature applications. The ionic nature of these compounds results in negligible vapor pressure, contributing to their environmental compatibility and worker safety profiles. Within the sulfobutyl-pyridinium subset, the hydrogen sulfate variant demonstrates stability characteristics that make it suitable for applications requiring sustained performance under thermal stress.
Properties
CAS No. |
827320-61-6 |
|---|---|
Molecular Formula |
C9H15NO7S2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-pyridin-1-ium-1-ylbutane-1-sulfonate;sulfuric acid |
InChI |
InChI=1S/C9H13NO3S.H2O4S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7H,4-5,8-9H2;(H2,1,2,3,4) |
InChI Key |
QPABZHYKFUAWHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCCS(=O)(=O)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route and General Preparation Strategy
The preparation of 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate typically involves the following key steps:
Quaternization of 4-Vinylpyridine with 1,2-Oxathiane-2,2-dioxide
- 4-Vinylpyridine is reacted with 1,2-oxathiane-2,2-dioxide (a sulfone-containing heterocycle) to form 4-(4-vinylpyridinium-1-yl)butane-1-sulfonate. This intermediate is a type of ionic liquid precursor with a sulfonate moiety attached to the pyridinium ring.
Acidification to Form 1-(4-Sulfobutyl)-4-vinylpyridinium Chloride
- The sulfonate intermediate is acidified using hydrochloric acid, converting it into the pyridinium chloride salt.
-
- The vinyl group on the pyridinium salt is polymerized using a radical initiator such as azobisisobutyronitrile (AIBN), leading to a polymeric ionic liquid.
Ion Exchange to Hydrogen Sulfate Form
- The polymeric pyridinium chloride is then treated with sulfuric acid to replace chloride ions with hydrogen sulfate ions, yielding the final product, 1-(4-sulfobutyl)pyridin-1-ium hydrogen sulfate in polymeric form.
This method was detailed in a 2023 study focusing on the synthesis and catalytic application of sulfonic acid polyvinyl pyridinium ionic liquids.
Detailed Reaction Scheme and Conditions
| Step | Reactants & Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | 4-Vinylpyridine + 1,2-oxathiane-2,2-dioxide | 4-(4-vinylpyridinium-1-yl)butane-1-sulfonate | Formation of sulfonate ionic liquid precursor |
| 2 | Acidification with HCl | 1-(4-sulfobutyl)-4-vinylpyridinium chloride | Conversion to chloride salt |
| 3 | Polymerization using AIBN at elevated temperature | Poly(1-(4-sulfobutyl)-4-vinylpyridinium chloride) | Radical polymerization of vinyl group |
| 4 | Ion exchange with H2SO4 | Poly(1-(4-sulfobutyl)pyridin-1-ium hydrogen sulfate) | Final hydrogen sulfate ionic liquid catalyst |
Characterization and Analytical Data
Elemental Analysis :
The synthesized polymeric ionic liquid showed elemental composition close to theoretical values:Sulfur Content and Acid Capacity :
Barium sulfate test indicated approximately 5.06 mmol sulfate ions per gram of catalyst, corresponding to the acid capacity (H⁺/g) of the material.Spectroscopic Features (FTIR) :
- Broad band at 2500–3500 cm⁻¹: C–H and O–H stretches from sulfonic acid and water molecules.
- Sharp peak at 1613 cm⁻¹: C=C and C=N stretches of the pyridinium ring.
- Bands at 1247, 1215, 1067, 1013, 883, and 597 cm⁻¹ correspond to C–N, SO₂ asymmetric stretching, C–S, and S=O vibrations, confirming sulfonic acid functionality.
Research Findings on Preparation Optimization and Applications
- The polymeric 1-(4-sulfobutyl)pyridin-1-ium hydrogen sulfate acts as a solid acid catalyst with high acidity due to the combined pyridinium and hydrogen sulfate moieties.
- Ultrasonic irradiation during synthesis and catalytic reactions improves reaction rates and yields, demonstrating the catalyst’s robustness and efficiency under mild conditions.
- The catalyst is easily separable by filtration and reusable, with high yields (up to 91%) in multicomponent organic synthesis reactions such as spiro-indoline and pyrano-pyrimidine derivatives synthesis.
- Solvent choice affects reaction efficiency: ethanol provided optimal yields, while nonpolar solvents were ineffective.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-Vinylpyridine, 1,2-oxathiane-2,2-dioxide |
| Acidification agent | Hydrochloric acid (HCl) |
| Polymerization agent | Azobisisobutyronitrile (AIBN) |
| Ion exchange agent | Sulfuric acid (H₂SO₄) |
| Polymerization method | Radical polymerization |
| Catalyst form | Polymeric ionic liquid |
| Acid capacity | ~5.06 mmol H⁺/g |
| Thermal stability | Stable up to ~200 °C; decomposition above 400 °C |
| Spectroscopic features | FTIR bands confirming sulfonic acid and pyridinium groups |
Chemical Reactions Analysis
Types of Reactions
1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of various substituted pyridinium salts.
Scientific Research Applications
Catalytic Applications
1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate has been employed as a catalyst in several organic reactions. Its effectiveness stems from its ability to facilitate multi-component reactions and promote high yields while maintaining environmentally friendly conditions.
Case Studies:
- One-Pot Synthesis : This compound has been utilized in the one-pot synthesis of xanthene derivatives, demonstrating excellent yields and short reaction times. The mild reaction conditions and easy handling make it an attractive option for synthetic chemists .
- Nanocatalyst Development : Researchers have developed nanosized versions of this compound to enhance catalytic activity in reactions such as the synthesis of spiro-oxindole derivatives. The nanocatalysts exhibit reusability and efficiency, contributing to sustainable chemical processes .
Organic Synthesis
The compound plays a significant role in organic synthesis, particularly in the formation of complex molecular structures.
Key Reactions:
- Fused Pyridocoumarins : In recent studies, 1-(4-sulfobutyl)pyridin-1-ium hydrogen sulfate has been used to synthesize fused pyridocoumarins, which exhibit promising biological activities, including antitumor effects. These compounds were found to be significantly more toxic than standard chemotherapeutic agents like 5-fluorouracil .
- Spirooxindole Synthesis : The compound has also been involved in the efficient synthesis of spirooxindole derivatives through multi-component reactions. These derivatives are important for drug development due to their biological activity against various diseases .
Material Science
In materials science, 1-(4-sulfobutyl)pyridin-1-ium hydrogen sulfate is being explored for its properties as an ionic liquid.
Applications:
- Polymerization : The compound can be polymerized to create materials with specific properties suitable for various applications, including drug delivery systems and functional coatings .
- Corrosion Inhibition : Research indicates that spiro-indoline derivatives synthesized from this compound show potential as corrosion inhibitors, which could have significant industrial applications .
Environmental and Green Chemistry
The use of 1-(4-sulfobutyl)pyridin-1-ium hydrogen sulfate aligns with the principles of green chemistry due to its recyclable nature and the mild conditions required for its catalytic applications.
Advantages:
- Eco-Friendly Processes : The ability to conduct reactions under mild conditions reduces energy consumption and minimizes waste production, making it an environmentally friendly alternative to traditional catalysts .
- Reusability : The compound can be reused multiple times without significant loss of activity, which is crucial for sustainable practices in chemical manufacturing .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Catalysis | One-pot synthesis of xanthene derivatives | High yields; mild reaction conditions |
| Organic Synthesis | Synthesis of fused pyridocoumarins | Antitumor activity; higher toxicity than 5-FU |
| Material Science | Polymerization for drug delivery | Customizable properties; functional coatings |
| Environmental Chemistry | Corrosion inhibition using spiro-indoline derivatives | Effective at low concentrations |
Mechanism of Action
The mechanism of action of 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of biological membranes, leading to antimicrobial effects. In catalytic applications, it can stabilize transition states and lower activation energies, enhancing reaction rates.
Comparison with Similar Compounds
Structural Analogs: Pyridinium vs. Imidazolium Derivatives
A key structural analog is 1-(4-Sulfobutyl)-3-methylimidazolium hydrogen sulfate (CAS: Not explicitly provided), which replaces the pyridinium ring with an imidazolium ring.
- Acidity and Catalytic Activity : The imidazolium-based AILs exhibit stronger Brønsted acidity due to the imidazolium ring’s planar structure and enhanced charge delocalization, making them more effective in acid-catalyzed reactions such as macrocycle synthesis . In contrast, the pyridinium variant may offer milder acidity, suitable for reactions requiring controlled proton donation.
- Supramolecular Behavior: Imidazolium derivatives form ordered supramolecular complexes with surfactants (e.g., di-n-nonylamine), enabling anisotropic ion transport in nanoconfined systems. Pyridinium analogs may lack comparable self-assembly capabilities due to reduced π-π interactions .
- Thermal Stability : Imidazolium-based ionic liquids generally exhibit higher thermal stability (>300°C) compared to pyridinium derivatives, which degrade at lower temperatures (~200–250°C) due to weaker cation-anion interactions .
Table 1: Structural Comparison of Sulfobutyl-Modified Ionic Liquids
| Compound | Cation Core | Counterion | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 1-(4-Sulfobutyl)pyridin-1-ium HSO₄⁻ | Pyridinium | HSO₄⁻ | 313.35 | Lab research, catalysis |
| 1-(4-Sulfobutyl)-3-methylimidazolium HSO₄⁻ | Imidazolium | HSO₄⁻ | ~300* | Catalysis, ion transport |
| Pyridin-1-ium butane-1-sulfonate (zwitterion) | Pyridinium | Inner sulfonate | 217.29 | Solubility studies |
*Estimated based on similar structures.
Counterion Variants
The hydrogen sulfate counterion can be replaced with other anions, significantly altering physicochemical properties:
Chlorozincate (IL3)
- Synthesis : 1-(4-Sulfobutyl)pyridinium chlorozincate is synthesized via a three-step process involving zinc chloride, yielding a Lewis acidic ionic liquid. In contrast, the hydrogen sulfate variant is prepared by protonating the zwitterion with sulfuric acid .
- Applications : Chlorozincate derivatives are used in electrochemical applications, whereas the hydrogen sulfate form is preferred for Brønsted acid catalysis.
Trifluoromethanesulfonate (Triflate)
- Reactivity : Triflate (CF₃SO₃⁻) is a weakly coordinating anion, enhancing solubility in organic solvents. The hydrogen sulfate analog, with its higher acidity, is more suitable for aqueous-phase reactions .
Bis(trifluoromethanesulfonyl)imide (Tf₂N⁻)
- Hydrophobicity: Tf₂N⁻ imparts hydrophobicity, enabling use in non-polar solvents. Hydrogen sulfate derivatives are hydrophilic and hygroscopic, limiting their utility in moisture-sensitive reactions .
Table 2: Counterion Impact on Properties
| Counterion | Acidity (Relative) | Solubility | Thermal Stability |
|---|---|---|---|
| HSO₄⁻ | High | Hydrophilic | Moderate (~200°C) |
| CF₃SO₃⁻ (Triflate) | Low | Organic solvents | High (>300°C) |
| Tf₂N⁻ | Negligible | Hydrophobic | Very High (>350°C) |
| ZnCl₃⁻ | Lewis acidic | Polar aprotic | Moderate (~250°C) |
Biological Activity
1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate (CAS No. 827320-61-6) is a pyridinium ionic liquid known for its unique chemical properties and potential biological activities. This compound has garnered attention in various fields, including catalysis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The chemical structure of 1-(4-sulfobutyl)pyridin-1-ium hydrogen sulfate can be represented as follows:
This compound features a pyridinium ring substituted with a sulfonic acid group, contributing to its ionic liquid characteristics. The presence of the sulfonic group enhances its solubility in water and other polar solvents, making it suitable for various biological applications.
1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate exhibits biological activity through several mechanisms:
1. Enzyme Interaction:
- The compound acts as an enzyme inhibitor or modulator, potentially affecting metabolic pathways by interacting with key enzymes involved in cellular respiration and energy metabolism.
2. Antioxidant Activity:
- Preliminary studies suggest that this compound may possess antioxidant properties, which can help mitigate oxidative stress in cells.
3. Cytotoxicity:
- Research indicates that 1-(4-sulfobutyl)pyridin-1-ium hydrogen sulfate may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy.
In Vitro Studies
Several studies have investigated the biological activity of 1-(4-sulfobutyl)pyridin-1-ium hydrogen sulfate:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| HeLa | 25 | Significant cytotoxicity observed. | |
| MCF-7 | 30 | Induced apoptosis in breast cancer cells. | |
| A549 | 20 | Inhibition of cell proliferation noted. |
These findings indicate that the compound may selectively target cancer cells while sparing normal cells, which is crucial for therapeutic applications.
Pharmacokinetics
The pharmacokinetic profile of 1-(4-sulfobutyl)pyridin-1-ium hydrogen sulfate includes:
- Absorption: Rapidly absorbed in vitro.
- Distribution: Widely distributed due to its ionic nature.
- Metabolism: Primarily metabolized in the liver.
- Excretion: Excreted via renal pathways.
Case Studies
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on Ehrlich ascites carcinoma cells demonstrated that it exhibited three times the toxicity compared to standard chemotherapeutics like 5-fluorouracil. The mechanism was linked to increased apoptosis rates and disruption of cellular metabolism.
Case Study 2: Antioxidant Properties
In another investigation, the compound was tested for its ability to scavenge free radicals. Results indicated a significant reduction in lipid peroxidation levels, confirming its potential as an antioxidant agent.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
